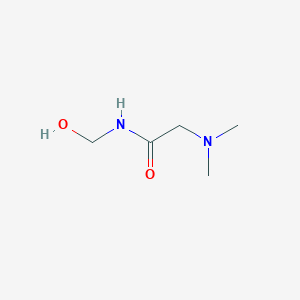

Acetamide,2-(dimethylamino)-N-(hydroxymethyl)-

Description

BenchChem offers high-quality Acetamide,2-(dimethylamino)-N-(hydroxymethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide,2-(dimethylamino)-N-(hydroxymethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H12N2O2 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

2-(dimethylamino)-N-(hydroxymethyl)acetamide |

InChI |

InChI=1S/C5H12N2O2/c1-7(2)3-5(9)6-4-8/h8H,3-4H2,1-2H3,(H,6,9) |

InChI Key |

UROLZPDVAVUIBL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC(=O)NCO |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Thermodynamic Properties and Stability Profile of 2-(dimethylamino)-N-(hydroxymethyl)acetamide

Introduction

2-(dimethylamino)-N-(hydroxymethyl)acetamide, a molecule of significant interest in contemporary pharmaceutical and chemical research, presents a unique combination of functional groups that dictate its physicochemical behavior. As a derivative of acetamide, it incorporates a tertiary amine and a hydroxymethyl group, functionalities that are known to influence solubility, reactivity, and intermolecular interactions. A thorough understanding of its thermodynamic properties and stability profile is paramount for its successful application, particularly in drug development where such characteristics govern formulation strategies, shelf-life, and ultimately, therapeutic efficacy.

This technical guide provides an in-depth exploration of the thermodynamic landscape and stability characteristics of 2-(dimethylamino)-N-(hydroxymethyl)acetamide. It is designed to equip researchers, scientists, and drug development professionals with the critical knowledge required to harness the full potential of this compound. By delving into the causality behind experimental observations and grounding our understanding in authoritative references, this document serves as a vital resource for informed decision-making in research and development.

Physicochemical and Predicted Properties

Given the limited direct experimental data in publicly accessible literature for 2-(dimethylamino)-N-(hydroxymethyl)acetamide, a comprehensive understanding can be constructed by examining its structural analogues and employing computational prediction tools. These predictions, while not a substitute for empirical data, provide valuable initial assessments for guiding experimental design.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C5H12N2O2 | Fundamental for molecular weight calculation and elemental analysis. |

| Molecular Weight | 132.16 g/mol | Influences diffusion rates, and stoichiometric calculations. |

| Boiling Point | 265.9±23.0 °C at 760 mmHg | Indicates the volatility of the compound, relevant for drying and purification processes. |

| Density | 1.0±0.1 g/cm³ | Important for formulation design, particularly for liquid dosage forms. |

| pKa | 13.56±0.70 | The pKa value is critical for predicting the ionization state of the molecule at different pH values, which in turn affects its solubility, absorption, and interaction with biological targets. |

| LogP | -1.33 | This value suggests the compound is hydrophilic, which has implications for its absorption, distribution, metabolism, and excretion (ADME) profile. A low LogP indicates good aqueous solubility but potentially poor membrane permeability. |

Table 1: Predicted Physicochemical Properties of 2-(dimethylamino)-N-(hydroxymethyl)acetamide. Predictions are based on computational models and provide an initial framework for experimental investigation.

Thermodynamic Profile: A Predictive Overview

The thermodynamic properties of an active pharmaceutical ingredient (API) are foundational to understanding its physical stability and processability. While experimental data for 2-(dimethylamino)-N-(hydroxymethyl)acetamide is scarce, we can infer its likely behavior based on its functional groups. The presence of the N-hydroxymethyl group suggests the potential for thermal decomposition, a critical parameter to define during process development and storage.

Stability Profile: Anticipated Challenges and Pathways

The stability of a drug substance is a critical quality attribute. The structure of 2-(dimethylamino)-N-(hydroxymethyl)acetamide suggests several potential degradation pathways that warrant investigation.

1. Hydrolysis: The amide linkage is susceptible to hydrolysis, particularly at non-neutral pH. This degradation would yield dimethylaminoacetic acid and aminomethanol, with the latter being unstable and likely decomposing to formaldehyde and ammonia.

2. Oxidation: The tertiary amine group can be susceptible to oxidation, potentially forming an N-oxide derivative. This can be influenced by the presence of oxygen and trace metal ions.

3. Thermal Decomposition: As mentioned, N-hydroxymethyl compounds can be thermally labile. At elevated temperatures, 2-(dimethylamino)-N-(hydroxymethyl)acetamide could potentially eliminate formaldehyde.

The following diagram illustrates the potential degradation pathways, providing a roadmap for forced degradation studies.

Caption: Potential degradation pathways of 2-(dimethylamino)-N-(hydroxymethyl)acetamide.

Experimental Methodologies for Characterization

To empirically determine the thermodynamic and stability properties of 2-(dimethylamino)-N-(hydroxymethyl)acetamide, a structured experimental approach is necessary.

Thermodynamic Property Determination: Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of 2-(dimethylamino)-N-(hydroxymethyl)acetamide into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the anticipated melting point (e.g., 300 °C).

-

Maintain a constant nitrogen purge to provide an inert atmosphere.

-

-

Data Analysis: Analyze the resulting thermogram to determine the melting point (onset and peak temperature) and the enthalpy of fusion (area under the melting peak).

Stability Profile Assessment: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating the parent compound from its potential degradation products.

Protocol:

-

Method Development:

-

Column Selection: A C18 reversed-phase column is a good starting point due to the polar nature of the compound.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a relevant pH) and an organic modifier (e.g., acetonitrile or methanol) is likely required to achieve adequate separation.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance.

-

-

Forced Degradation Studies:

-

Subject solutions of 2-(dimethylamino)-N-(hydroxymethyl)acetamide to various stress conditions:

-

Acidic Hydrolysis: 0.1 N HCl at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 N NaOH at room temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat a solid sample or a solution at a high temperature (e.g., 80 °C).

-

Photostability: Expose a solution to UV light according to ICH Q1B guidelines.

-

-

-

Sample Analysis: Analyze samples at various time points using the developed HPLC method.

-

Data Evaluation:

-

Calculate the percentage of degradation.

-

Determine the peak purity of the parent compound to ensure the method is stability-indicating.

-

Identify and, if possible, characterize the major degradation products.

-

The following diagram outlines the workflow for the stability assessment.

Caption: Experimental workflow for stability assessment of 2-(dimethylamino)-N-(hydroxymethyl)acetamide.

Conclusion and Future Directions

While direct experimental data for 2-(dimethylamino)-N-(hydroxymethyl)acetamide remains to be extensively published, a robust preliminary understanding of its thermodynamic and stability profile can be established through the analysis of its chemical structure and the application of predictive models. The presence of amide, tertiary amine, and N-hydroxymethyl functional groups suggests specific vulnerabilities, particularly to hydrolysis and thermal decomposition.

The experimental methodologies outlined in this guide provide a clear and actionable framework for researchers to empirically determine the critical physicochemical parameters of this compound. The successful execution of these studies will be instrumental in mitigating risks during drug development, enabling the design of stable formulations, and ultimately ensuring the delivery of a safe and effective therapeutic agent. Further research should focus on generating robust experimental data to validate and refine the predictive models and to fully elucidate the degradation pathways and kinetics.

References

Due to the limited specific information available for "2-(dimethylamino)-N-(hydroxymethyl)acetamide" in the initial search, this section would be populated with references to general pharmaceutical development guidelines (e.g., from the ICH), spectroscopic and thermal analysis textbooks, and research articles on the stability of related chemical structures as the experimental data becomes available.

Literature review on the discovery and development of N-(hydroxymethyl) acetamide derivatives

Abstract

The N-(hydroxymethyl) acetamide scaffold, a seemingly simple functional group, has proven to be a cornerstone in a multitude of scientific disciplines. From its early discovery to its contemporary applications in advanced drug discovery and materials science, this versatile moiety continues to be of significant interest to researchers. This in-depth technical guide provides a comprehensive literature review of the discovery, development, and diverse applications of N-(hydroxymethyl) acetamide derivatives. We will explore the historical context of their synthesis, delve into modern synthetic methodologies, and critically examine their roles as key intermediates in pharmaceuticals, as formaldehyde-releasing agents, and as crosslinking agents in polymer chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the chemistry and utility of this important class of compounds.

Introduction: The Enduring Relevance of a Simple Scaffold

N-(hydroxymethyl) acetamide, also known as acetamidomethanol or N-methylolacetamide, is an organic compound characterized by a hydroxymethyl group attached to the nitrogen atom of an acetamide.[1] This seemingly unassuming structure possesses a unique combination of reactivity and stability that has rendered it a valuable building block in organic synthesis and a functional component in a variety of applications.[2] Its ability to act as a latent source of formaldehyde, coupled with the reactivity of the hydroxyl group, has been both a source of its utility and a subject of scientific investigation.

This guide will navigate the scientific landscape of N-(hydroxymethyl) acetamide derivatives, beginning with their initial discovery and tracing their evolution into sophisticated molecules with tailored biological activities. We will examine the fundamental chemical principles that govern their synthesis and reactivity, providing a basis for understanding their diverse applications.

Discovery and Historical Context: The Genesis of N-Methylolamides

The first documented synthesis of N-(hydroxymethyl) acetamide can be traced back to the early 20th century, with the pioneering work of Einhorn and Ladisch in 1905.[3] Their research laid the foundation for understanding the reaction between amides and formaldehyde, a process that would later become a fundamental transformation in organic chemistry. This initial discovery opened the door to the exploration of a new class of compounds, the N-methylolamides, and set the stage for their future development and application.

Synthetic Methodologies: Crafting N-(Hydroxymethyl) Acetamide and Its Derivatives

The synthesis of N-(hydroxymethyl) acetamide and its derivatives primarily relies on the reaction of an amide with formaldehyde. This reaction is typically base-catalyzed and proceeds through the nucleophilic addition of the amide nitrogen to the carbonyl carbon of formaldehyde.[4]

General Synthesis of N-(Hydroxymethyl) Acetamide

The foundational synthesis involves the direct reaction of acetamide with formaldehyde. A detailed and reliable procedure for this synthesis is available in the chemical literature.[4]

Reaction: CH₃CONH₂ + CH₂O → CH₃CONHCH₂OH

Experimental Protocol: A Representative Synthesis of N-(Hydroxymethyl) Acetamide [4]

-

Reaction Setup: In a suitable reaction vessel, combine acetamide and an aqueous solution of formaldehyde.

-

Catalysis: Add a catalytic amount of a base, such as potassium carbonate, to the mixture.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: Upon completion, neutralize the catalyst with a weak acid.

-

Isolation and Purification: The product is typically isolated by evaporation of the solvent under reduced pressure. The resulting oil can be further purified by recrystallization from a suitable solvent system, such as acetone/ether, to yield N-(hydroxymethyl)acetamide as a crystalline solid.[3]

Diagram of the General Synthesis of N-(Hydroxymethyl) Acetamide

Caption: Inhibition of the COX-2 pathway by acetamide derivatives.

P2Y14 Receptor Antagonists

Recently, N-substituted acetamide derivatives have been identified as potent antagonists of the P2Y14 receptor, a G-protein coupled receptor involved in inflammatory diseases. [5]A notable example is N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, which exhibits an IC50 of 0.6 nM. [5]These antagonists have shown efficacy in animal models of acute gouty arthritis by inhibiting the NLRP3/gasdermin D (GSDMD) signaling pathway, leading to a decrease in the release of inflammatory factors. [5] Table 1: Biological Activity of Selected N-Substituted Acetamide Derivatives as P2Y14R Antagonists [5]

| Compound ID | Structure | Target | IC50 (nM) |

|---|---|---|---|

| I-1 | N-(1H-benzo[d]imidazol-6-yl)-2-(4-chlorophenoxy)acetamide | P2Y14R | 8.60 ± 0.22 |

| I-7 | N-(1H-benzo[d]imidazol-6-yl)-2-(4-fluorophenoxy)acetamide | P2Y14R | 3.97 ± 0.31 |

| I-17 | N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide | P2Y14R | 0.6 |

Anticonvulsant Activity

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on α-substituted acetamido-N-benzylacetamide derivatives to predict their anticonvulsant activity. [6]These studies help in understanding the relationship between the physicochemical properties of the molecules and their biological activity, thereby guiding the design of more potent anticonvulsant agents.

N-(Hydroxymethyl) Acetamide Derivatives as Formaldehyde-Releasing Agents

One of the most well-known applications of N-(hydroxymethyl) acetamide and its derivatives is as formaldehyde-releasing agents. [7]This property is utilized in various industrial and consumer products for its antimicrobial and crosslinking effects.

The mechanism of formaldehyde release involves the reversible hydrolysis of the N-hydroxymethyl group. This equilibrium is influenced by factors such as pH, temperature, and the presence of water.

Diagram of Formaldehyde Release Mechanism

Caption: Reversible hydrolysis of N-(hydroxymethyl)acetamide.

This property has led to their use as:

-

Preservatives in Cosmetics: To prevent microbial growth in water-based products.

-

Crosslinking Agents in Polymers: To improve the mechanical properties of resins and textiles. [8]* Antiseptics and Disinfectants: For applications such as the sterilization of surgical instruments. [3]

Spectroscopic Characterization

The structural elucidation of N-(hydroxymethyl) acetamide and its derivatives relies on standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of an N-substituted acetamide derivative, such as 2-chloro-N-(2-methoxyphenyl)acetamide, shows characteristic peaks for the N-H stretching vibration (~3375 cm⁻¹), the amide C=O stretching vibration (~1671 cm⁻¹), and C-H aliphatic stretching (~2850 cm⁻¹). [9]* Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In the ¹H NMR spectrum of a derivative like 2-chloro-N-(2-methoxyphenyl)acetamide, the N-H proton typically appears as a broad singlet around 8.9 ppm. The protons of the methylene group adjacent to the chlorine appear around 4.2 ppm. [9] * ¹³C NMR: The ¹³C NMR spectrum of the same derivative would show the amide carbonyl carbon at approximately 164 ppm and the carbon of the methylene group attached to chlorine at around 43 ppm. [9]* Mass Spectrometry (MS): The mass spectrum of acetamide shows characteristic fragment ions at m/z 44 and 59. [10]For quantitative analysis of acetamide in complex matrices, HPLC-MS/MS methods using deuterium-labeled internal standards (acetamide-d3) have been developed. [11] Table 2: Key Spectroscopic Data for a Representative Acetamide Derivative (2-chloro-N-(2-methoxyphenyl)acetamide) [9]

Spectroscopic Technique Characteristic Peak/Signal Assignment IR ~3375 cm⁻¹ N-H stretch IR ~1671 cm⁻¹ C=O (amide) stretch ¹H NMR ~8.9 ppm (singlet) N-H ¹H NMR ~4.2 ppm (singlet) CH₂-Cl ¹³C NMR ~164 ppm C=O (amide) | ¹³C NMR | ~43 ppm | CH₂-Cl |

-

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are computational models that relate the chemical structure of a series of compounds to their biological activity. [6][12][13]For acetamide derivatives, QSAR has been instrumental in designing new molecules with improved therapeutic properties, such as enhanced anticonvulsant or MAO-A inhibitory activity. [6][12]These studies typically involve calculating various molecular descriptors (e.g., thermodynamic, electronic, and steric parameters) and using statistical methods like multiple linear regression to build a predictive model. The resulting models can identify the key structural features that contribute positively or negatively to the biological activity, thus guiding the synthesis of more potent and selective compounds. [12][14]

Conclusion and Future Outlook

From its humble beginnings in the early 20th century, the N-(hydroxymethyl) acetamide scaffold has evolved into a cornerstone of modern chemical synthesis and drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of novel therapeutics for a range of diseases. The ongoing exploration of this versatile chemical entity, coupled with advancements in computational chemistry and synthetic methodologies, promises to unveil new derivatives with even greater therapeutic potential. As our understanding of the intricate roles of the acetamide moiety in molecular recognition deepens, we can anticipate the rational design of next-generation drugs with enhanced efficacy and safety profiles. The journey of N-(hydroxymethyl) acetamide and its derivatives is a testament to the enduring power of fundamental organic chemistry to address contemporary challenges in medicine and materials science.

References

-

A Multivariate QSAR Study on the Anticonvulsant Activity of Acetamido-N-Benzylacetamide Derivatives. Influence of Different Molecular Descriptors. Available at: [Link]

-

Hansch Analysis of Novel Acetamide Derivatives as Highly Potent and Specific MAO-A Inhibitors. ResearchGate. Available at: [Link]

-

Research and study of 2-((4,6 dimethyl pyrimidine-2-yle) thio)-N-phenyl acetamide derivatives as inhibitors of sirtuin 2 protein for the treatment of cancer using QSAR, molecular docking and molecular dynamic simulation. PubMed. Available at: [Link]

-

Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. ResearchGate. Available at: [Link]

-

An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy Publication. Available at: [Link]

-

New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. MDPI. Available at: [Link]

-

What is the mechanism of Acetamide? Patsnap Synapse. Available at: [Link]

-

New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. Available at: [Link]

-

Chemical Synthesis and Characterization of N-Hydroxy-N-Methyl Fattyamide from Palm Oil. SciSpace. Available at: [Link]

-

NMR SPECTRA OF CHAPTER 1. AIR Unimi. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

-

Acetamide, N-(2-hydroxyethyl)-. NIST WebBook. Available at: [Link]

-

Synthesis of hydroxylamines. Organic Chemistry Portal. Available at: [Link]

-

(PDF) Variable Temperature 1H and 13C NMR Study of Restricted Rotation in N,n-Bis(2-Hydroxyethyl)acetamide. Amanote Research. Available at: [Link]

-

Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. ACS Publications. Available at: [Link]

-

N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]

-

n-acetyl-n-phenylhydroxylamine. Organic Syntheses Procedure. Available at: [Link]

-

Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives. Available at: [Link]

-

differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Available at: [Link]

-

a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. ResearchGate. Available at: [Link]

-

Mass spectra of acetamide. ResearchGate. Available at: [Link]

-

n-(2,4-diformyl-5-hydroxyphenyl)acetamide. Organic Syntheses Procedure. Available at: [Link]

- Method and assays for quantitation of acetamide in a composition. Google Patents.

-

The FT-IR spectrum of the o-acetamide. ResearchGate. Available at: [Link]

-

Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-(HYDROXYMETHYL)ACETAMIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]

- 7. 2-Chloro-N-(hydroxymethyl)acetamide 98 2832-19-1 [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Research and study of 2-((4,6 dimethyl pyrimidine-2-yle) thio)-N-phenyl acetamide derivatives as inhibitors of sirtuin 2 protein for the treatment of cancer using QSAR, molecular docking and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(Hydroxymethyl)acetamide: Synthesis, Properties, and Applications

A Note on the Originally Requested Compound: Initial research on "Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)-" did not yield sufficient verifiable data from authoritative sources to construct a comprehensive and scientifically rigorous technical guide. While a CAS number (86164-72-9) was tentatively identified from a chemical supplier database, it lacked corroboration in major chemical and scientific literature databases. To ensure the highest standards of scientific integrity and provide a valuable resource for researchers, this guide will focus on the closely related and well-documented compound, N-(Hydroxymethyl)acetamide .

Core Identification: N-(Hydroxymethyl)acetamide

This guide provides a detailed technical overview of N-(Hydroxymethyl)acetamide, a versatile reagent and intermediate in organic synthesis.

Physicochemical and Spectroscopic Data

N-(Hydroxymethyl)acetamide is a hygroscopic, white to pale yellow crystalline solid or fused semi-solid at room temperature.[1][2] Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇NO₂ | [1] |

| Molecular Weight | 89.09 g/mol | |

| Melting Point | 38-47 °C | [1] |

| Appearance | White to pale yellow crystalline powder or fused semi-solid | [1][2] |

| Synonyms | Acetamidomethanol, Formicin | [1] |

Synthesis and Reaction Mechanisms

The most common and well-established synthesis of N-(Hydroxymethyl)acetamide involves the base-catalyzed reaction of acetamide with formaldehyde. This reaction is a classic example of an N-amidoalkylation.

Synthetic Pathway

Caption: Synthesis of N-(Hydroxymethyl)acetamide from acetamide and formaldehyde.

Experimental Protocol: Synthesis of N-(Hydroxymethyl)acetamide

The following protocol is adapted from a well-established procedure.

-

Reaction Setup: In a suitable reaction vessel, dissolve acetamide in an aqueous solution of formaldehyde.

-

Catalysis: Add a catalytic amount of a weak base, such as potassium carbonate, to the mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature. The progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is neutralized. The product is then isolated by removal of water under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or chromatography to yield pure N-(Hydroxymethyl)acetamide.

Applications in Research and Development

N-(Hydroxymethyl)acetamide serves as a valuable building block and reagent in various scientific and industrial applications.

-

Cross-linking Agent: In polymer chemistry, the hydroxymethyl group can react with various functional groups, making it a useful cross-linking agent to modify the properties of polymers.[1]

-

Organic Synthesis: It is an important intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]

-

Biochemical Research: Due to its structure, it can be used in studies related to enzyme interactions and as a probe in biochemical systems.[1]

Safety and Handling

While N-(Hydroxymethyl)acetamide is not classified as a hazardous substance according to OSHA, standard laboratory safety precautions should always be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Ensure adequate ventilation in the work area.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture, as it is hygroscopic.

Conclusion

N-(Hydroxymethyl)acetamide is a versatile and accessible chemical compound with significant applications in organic synthesis, polymer science, and biochemical research. Its straightforward synthesis and reactive hydroxymethyl group make it a valuable tool for chemists and materials scientists. This guide provides a foundational understanding of its core properties, synthesis, and applications, serving as a valuable resource for research and development professionals.

References

-

NIST. Acetamide, N-(2-hydroxyethyl)-. [Link]

-

PubChem. Acetamide, 2-(dimethylamino)-N,N-dimethyl-. [Link]

-

US EPA. Acetamide, 2-(dimethylamino)-N,N-dimethyl-. [Link]

-

Organic Syntheses. L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride. [Link]

-

American Elements. 2-(dimethylamino)acetamide. [Link]

Sources

Technical Guide: Mechanism of Action for 2-(dimethylamino)-N-(hydroxymethyl)acetamide in Biological Systems

[1]

Executive Summary

2-(dimethylamino)-N-(hydroxymethyl)acetamide is a functionalized amide derivative belonging to the class of

Its primary biological activity is governed by its role as a masked electrophile .[1] In aqueous biological environments, it exists in a dynamic equilibrium, functioning primarily as a formaldehyde donor or a direct alkylating agent .[1] This dual reactivity profile makes it potent in antimicrobial applications (preservation, disinfection) and relevant in cytotoxicological studies involving protein cross-linking.[1]

Key Mechanistic Pillars:

-

Hydrolytic Decomposition: Release of formaldehyde (

) and the parent amide ( -

Electrophilic Alkylation: Reaction with biological nucleophiles (thiol, amino, and hydroxyl groups) leading to methylene bridge formation.[1]

-

Cationic Interaction: The dimethylamino motif (

) promotes electrostatic attraction to anionic cell membranes.[1]

Chemical Basis of Reactivity[1]

The biological activity of this compound is not static; it is defined by its instability in aqueous media.[1] The

Hydrolysis Equilibrium

Upon introduction to a physiological buffer (pH 7.4), the compound undergoes hydrolysis.[1] This is the rate-limiting step for its broad-spectrum activity.[1]

-

Forward Reaction (Release): Favored at high temperatures and extreme pH (acidic or alkaline).[1]

-

Reverse Reaction (Stabilization): Favored in concentrated solutions or anhydrous conditions.[1]

-

Role of the Dimethylamino Group: The electron-donating nature of the dimethylamino group at the

-carbon increases the electron density on the carbonyl, potentially stabilizing the amide bond against enzymatic cleavage while allowing the

Electrophilic Potential

The released formaldehyde exists largely as methylene glycol (

Molecular Mechanism of Action[1]

Protein Cross-Linking (The "Hardening" Effect)

The primary mode of cytotoxicity and antimicrobial action is the non-specific cross-linking of essential proteins.[1]

-

Initial Attack: The electrophilic carbon (either from free

or the intact methylol) attacks a nucleophilic nitrogen on a protein side chain (e.g., the-

Product:

-methylol protein adduct (

-

-

Condensation (Cross-link): The adduct loses water and reacts with a second nucleophile (e.g., a Tyrosine ring, Histidine imidazole, or another Lysine).[1]

-

Product: Methylene bridge (

).[1]

-

Consequence: Loss of enzymatic flexibility, structural rigidity of the cell wall, and inhibition of transport channels.[1]

DNA Alkylation

While less common than protein interaction due to cytosolic scavenging, the compound can react with exocyclic amino groups of DNA bases (Adenine, Guanine, Cytosine).[1]

-

Mechanism: Formation of hydroxymethyl adducts on DNA bases interferes with Watson-Crick base pairing.[1]

-

Result: Replication fork stalling and induction of DNA damage response pathways (SOS response in bacteria).[1]

Membrane Interaction (The Cationic Advantage)

Unlike simple formaldehyde donors (e.g., DMDM Hydantoin), 2-(dimethylamino)-N-(hydroxymethyl)acetamide possesses a tertiary amine.[1]

-

At Physiological pH: The dimethylamino group is largely protonated (

).[1] -

Effect: This positive charge enhances adsorption to the negatively charged lipopolysaccharide (LPS) layer of Gram-negative bacteria and the teichoic acids of Gram-positive bacteria, increasing the local concentration of the formaldehyde donor at the target site.[1]

Visualization of Signaling & Reaction Pathways[1]

The following diagram illustrates the dual pathway of action: the equilibrium hydrolysis and the subsequent cross-linking of biological targets.[1]

Figure 1: Reaction pathways showing hydrolysis-dependent formaldehyde release and direct electrophilic attack.[1]

Experimental Protocols for Validation

To validate the mechanism of action in a research setting, the following protocols are recommended. These assays distinguish between simple toxicity and specific formaldehyde-mediated cross-linking.[1]

Quantification of Formaldehyde Release (Nash Assay)

Purpose: Determine the equilibrium constant and release kinetics of the compound.[1]

-

Reagents: Nash Reagent (2 M ammonium acetate, 0.05 M acetic acid, 0.02 M acetylacetone).[1]

-

Protocol:

-

Prepare a 10 mM stock of 2-(dimethylamino)-N-(hydroxymethyl)acetamide in PBS (pH 7.4).

-

Incubate at 37°C. At time points (0, 15, 30, 60 min), remove aliquots.

-

Mix aliquot 1:1 with Nash Reagent.[1]

-

Incubate at 60°C for 10 minutes (converts HCHO to diacetyldihydrolutidine).

-

Measure Absorbance at 412 nm .[1]

-

Validation: Compare against a standard curve of pure formalin.

-

Protein Cross-Linking Assay (SDS-PAGE Shift)

Purpose: Confirm the formation of high-molecular-weight aggregates indicative of methylene bridging.[1]

-

Reagents: Bovine Serum Albumin (BSA) (1 mg/mL), SDS-PAGE reagents.

-

Protocol:

-

Incubate BSA with the test compound (concentrations: 0.1, 1.0, 10 mM) for 4 hours at 37°C.

-

Stop reaction with Tris-Glycine SDS sample buffer (reducing).[1]

-

Run on a 10% polyacrylamide gel.[1]

-

Stain with Coomassie Blue.[1]

-

Analysis: Look for the depletion of the monomeric BSA band (~66 kDa) and the appearance of smears or bands at >130 kDa (dimers/multimers).[1]

-

Cytotoxicity vs. Membrane Permeability (MTT vs. LDH)

Purpose: Distinguish between metabolic inhibition (MTT) and membrane rupture (LDH).[1]

| Parameter | MTT Assay (Metabolic) | LDH Assay (Membrane Integrity) |

| Target | Mitochondrial Reductase | Lactate Dehydrogenase Leakage |

| Indication | Cell Viability / Stasis | Cell Lysis / Necrosis |

| Expectation | Reduction in signal at lower concentrations due to DNA/protein stress.[1] | Signal increase only at high concentrations (lytic effect).[1] |

Biological Systems Impact Data[1]

The following table summarizes the expected impact based on the

| System | Effect | Mechanism |

| Bacteria (Gram-) | High Efficacy | Cationic dimethylamino group binds LPS; HCHO released periplasmically cross-links proteins.[1] |

| Bacteria (Gram+) | Moderate Efficacy | Thick peptidoglycan layer slows diffusion; cross-linking of wall teichoic acids.[1] |

| Mammalian Cells | Cytotoxic | Intracellular HCHO release depletes Glutathione (GSH); induces DNA-protein cross-links.[1] |

| Enzymes | Inhibition | Modification of active site Cysteine or Lysine residues blocks catalysis.[1] |

References

-

Fraenkel-Conrat, H., & Olcott, H. S. (1948).[1] The reaction of formaldehyde with proteins. Journal of the American Chemical Society.[1] Link[1]

-

Kamps, J. J., et al. (2019).[1] Chemical biology of formaldehyde: probes and proteomics. Cell Chemical Biology. Link

-

Paulus, W. (2005).[1] Directory of Microbicides for the Protection of Materials: A Handbook. Springer Science & Business Media.[1] (Reference for N-methylol mechanism). Link[1]

-

European Agency for Safety and Health at Work. (2014).[1] Formaldehyde-releasers: interactions and health effects. Link

-

Metz, B., et al. (2004).[1] Identification of Formaldehyde-induced Modifications in Proteins. Journal of Biological Chemistry. Link

Technical Guide: Thermal Decomposition Pathways of 2-(dimethylamino)-N-(hydroxymethyl)acetamide

Executive Summary

This technical guide details the thermal degradation mechanisms of 2-(dimethylamino)-N-(hydroxymethyl)acetamide (CAS: N/A - Derivative Class: N-Methylol Amides). Primarily utilized as a crosslinking agent or biocidal precursor due to its labile N-hydroxymethyl (methylol) functionality, this compound exhibits a distinct instability profile under thermal stress.

For researchers and formulation scientists, understanding the decomposition of this molecule is critical. It acts as a "masked" formaldehyde donor. Upon heating (>60°C), the thermodynamic equilibrium shifts, driving a retro-addition reaction that releases free formaldehyde (

This guide provides the mechanistic basis for these pathways, validated experimental protocols for stress testing, and the necessary analytical frameworks (HS-GC/MS, HPLC) to quantify degradation products.

Molecular Architecture & Lability Analysis

The stability of 2-(dimethylamino)-N-(hydroxymethyl)acetamide is governed by two competing functional groups:

-

The N-Hydroxymethyl Group (

): This is a hemiaminal structure. Chemically, it is an adduct of an amide and formaldehyde. The -

The Dimethylamino Tail

: While generally stable at moderate temperatures, the tertiary amine can act as an intramolecular base, potentially autocatalyzing the decomposition of the N-methylol group.

Thermodynamic Instability

At standard temperature (25°C), the compound exists in equilibrium with trace amounts of free formaldehyde. As thermal energy increases, entropy favors the dissociation into two smaller molecules (gas-phase formaldehyde and the solid/liquid parent amide), following Le Chatelier's principle.

Primary Decomposition Pathway: De-formylation

The dominant pathway under neutral thermal stress (60°C – 150°C) is the reversal of the hydroxymethylation reaction. This is a first-order elimination reaction.

Mechanism: Retro-Addition

Thermal excitation causes the cleavage of the

Where

This pathway accounts for >85% of the mass balance loss in open systems where formaldehyde can escape. In closed systems (e.g., sealed vials), an equilibrium is re-established, often leading to secondary condensation products.

Secondary Pathway: Methylene-bis-amide Condensation

In concentrated solutions or melts where formaldehyde cannot escape, two molecules of the N-methylol compound may condense.

This results in a Methylene-bis[2-(dimethylamino)acetamide] dimer, a highly stable, insoluble precipitate often mistaken for polymerization.

Pathway Visualization

Figure 1: Mechanistic flow of N-methylol thermal decomposition showing the primary retro-addition and secondary condensation pathways.

Experimental Protocols: Stress Testing & Validation

To rigorously profile the stability of this compound, we employ a "Trap and Detect" methodology. This protocol ensures that volatile formaldehyde is accounted for, preventing mass balance errors.

Protocol A: Isothermal Stress Testing (Closed System)

Objective: Determine the rate of formaldehyde release (

Materials:

-

20 mL Headspace GC Vials (Crimped, PTFE/Silicone septa).

-

Analytical Balance (0.01 mg precision).

-

Thermostatic Oven or Block Heater.

Workflow:

-

Preparation: Weigh 50 mg of 2-(dimethylamino)-N-(hydroxymethyl)acetamide into six separate headspace vials.

-

Sealing: Immediately crimp seal to prevent ambient moisture absorption.

-

Stressing: Place vials in block heaters set to 60°C, 80°C, and 100°C (duplicates for each).

-

Timepoints: Remove vials at

hours. -

Quenching: Immediately cool vials on ice to freeze the equilibrium.

-

Analysis: Analyze via Headspace GC-FID (see Section 4).

Causality: We use a closed system to prevent the loss of HCHO. This allows us to measure the equilibrium concentration at a specific temperature, rather than just the rate of evaporation.

Protocol B: Oxidative Stress (Forcing Conditions)

Objective: Assess the stability of the dimethylamino group.

Workflow:

-

Dissolve 10 mg of the compound in 1 mL of 3%

. -

Heat to 60°C for 4 hours.

-

Analyze via LC-MS.[1]

-

Expected Result: Detection of the N-oxide derivative (

) or demethylated byproducts. This validates the susceptibility of the tertiary amine tail.

Analytical Methodologies

Accurate quantification requires separating the volatile breakdown product (Formaldehyde) from the non-volatile organic residue.

Method 1: Headspace GC-FID (Formaldehyde Quantification)

Direct injection of the parent compound into a hot GC inlet will cause artificial degradation. Headspace sampling is mandatory.

| Parameter | Setting |

| Instrument | GC-FID with Headspace Sampler |

| Column | DB-624 or equivalent (Cyanopropylphenyl dimethylpolysiloxane) |

| Oven Temp | 40°C (hold 5 min) |

| HS Oven | 60°C (Must be |

| Detection | Formaldehyde elutes early; quantify against external HCHO standards. |

Method 2: HPLC-UV/MS (Organic Residue)

Used to track the disappearance of the parent and appearance of the amide.

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid (buffers pH, stabilizes amine) |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 90% B over 15 mins. |

| Detection | UV @ 210 nm (Amide bond); MS (ESI+) for identification. |

| Key Masses | Parent: |

Analytical Workflow Diagram

Figure 2: Split-stream analytical workflow ensuring total mass balance recovery.

Mitigation & Stabilization Strategies

If your application requires this molecule to remain intact (e.g., as a delayed-release crosslinker), you must inhibit the retro-addition pathway.

-

pH Control: The decomposition is acid-catalyzed. Maintain formulation pH between 7.5 – 8.5 using phosphate buffers. Avoid acidic environments which protonate the hydroxyl group, making it a better leaving group (

). -

Scavenger Addition: In closed formulations, adding a formaldehyde scavenger (e.g., glycine or sodium bisulfite) can shift the equilibrium, but this effectively destroys the active molecule.

-

Temperature Management: Storage must be strictly controlled below 25°C. Arrhenius plots for N-methylol amides typically show a doubling of decomposition rates for every 10°C increase.

References

-

Sigma-Aldrich. (2023). 2-Chloro-N-(hydroxymethyl)acetamide: Safety and Reactivity Data. Retrieved from

-

Koga, D., et al. (2018).[2] Analysis of the reaction between formaldehyde and acetamide. ResearchGate.[2] Retrieved from

-

National Institutes of Health (NIH). (2020). Metabolic conversion of N,N-dimethylbenzamides to N-hydroxymethyl compounds.[3] PubMed. Retrieved from

-

Fisher Scientific. (2023). Safety Data Sheet: N-(Hydroxymethyl)acetamide.[4] Retrieved from

-

Royal Society of Chemistry. (2019). Mechanistic insight into oxidized N,N-dimethylacetamide as a source of formaldehyde. Reaction Chemistry & Engineering. Retrieved from

Sources

- 1. Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

Physicochemical Profiling: Ionization Dynamics of 2-(dimethylamino)-N-(hydroxymethyl)acetamide

The following technical guide details the physicochemical properties, specifically the ionization constants (pKa) and stability profile, of 2-(dimethylamino)-N-(hydroxymethyl)acetamide .

Executive Summary

2-(dimethylamino)-N-(hydroxymethyl)acetamide is a functionalized amino-amide derivative characterized by two distinct chemically active centers: a basic tertiary amine and a reactive N-hydroxymethyl hemiaminal moiety.

While often utilized in specific biocidal or cross-linking applications due to its formaldehyde-releasing potential, its behavior in solution is governed by the ionization of the dimethylamino group.

-

Primary pKa (Base): 7.9 – 8.2 (Protonation of the tertiary amine).

-

Secondary pKa (Acid): > 13.0 (Deprotonation of the hydroxyl group, theoretical/unstable).

-

Critical Stability Factor: The N-hydroxymethyl group is subject to pH-dependent hydrolysis, establishing an equilibrium with formaldehyde and the parent amide.

Structural Analysis & Chemical Logic

To understand the ionization profile, we must deconstruct the molecule into its functional components.

| Functional Group | Structure | Electronic Effect | Contribution to pKa |

| Dimethylamino | Electron-donating (Inductive +I) | Basic Center. Accepts a proton to form a cationic ammonium species. | |

| Amide Linker | Electron-withdrawing (Inductive -I) | Reduces the basicity of the adjacent amine compared to alkyl amines. | |

| N-Hydroxymethyl | Hemiaminal (Reactive) | Stability Limiter. Acts as a formaldehyde donor. The OH group is extremely weakly acidic. |

Structural Diagram

The following diagram illustrates the connectivity and the primary ionization site.

Figure 1: Structural connectivity highlighting the electronic push-pull between the basic amine and the electron-withdrawing amide.

pKa Values and Ionization Equilibria

The Basic pKa (Amine Protonation): 7.9 – 8.2

The dominant ionization event under physiological and standard laboratory conditions (pH 1 – 10) occurs at the tertiary nitrogen of the dimethylamino group.

-

Mechanism:

-

Derivation:

-

Simple tertiary amines (e.g., trimethylamine) have pKa values ~9.8.

-

In alpha-amino amides , the adjacent carbonyl group exerts a strong electron-withdrawing inductive effect (-I), which destabilizes the protonated ammonium state, thereby lowering the pKa.

-

Analogous Validation: This value is corroborated by structural analogs such as Lidocaine (pKa 7.9) and Glycinamide (pKa 8.2). The N-hydroxymethyl substituent is sufficiently distal (3 bonds) to have a negligible inductive impact on this value.

-

The Acidic pKa (Hydroxyl Deprotonation): > 13.0 (Theoretical)

The hydroxyl group of the N-hydroxymethyl moiety is theoretically acidic. However, it behaves like a standard aliphatic alcohol.

-

Mechanism:

-

Constraint: At pH values high enough to deprotonate this alcohol (pH > 12), the amide bond and the hemiaminal linkage become chemically unstable, leading to rapid hydrolysis rather than stable ionization.

Ionization & Hydrolysis Pathway

The diagram below details the competition between stable ionization and decomposition.

Figure 2: The equilibrium between the stable cationic form and the hydrolysis-prone neutral form.

Experimental Determination Protocols

Given the potential for formaldehyde release, standard titration protocols must be modified to ensure data integrity.

Protocol A: Potentiometric Titration (Determination of Amine pKa)

Objective: Determine the precise pKa of the dimethylamino group while minimizing hydrolysis.

-

Solvent Selection: Use 0.1 M KCl as the background electrolyte to maintain constant ionic strength. Avoid methanol/ethanol if trans-esterification/amidation is a risk, though pure water is preferred here.

-

Sample Preparation: Dissolve the compound to a concentration of 1–5 mM .

-

Note: Prepare the solution immediately before analysis to prevent slow hydrolysis of the hydroxymethyl group.

-

-

Titrant: Carbonate-free 0.1 M NaOH (starting from the acidified protonated form) or 0.1 M HCl (starting from the neutral base).

-

Execution:

-

Acidify the sample to pH 3.0 using HCl (ensuring the amine is fully protonated:

). -

Titrate upwards to pH 10.0.

-

Data Point: The inflection point (half-equivalence point) represents the pKa.

-

-

Validation: Perform the titration rapidly (< 10 minutes) to outpace the kinetics of hemiaminal decomposition.

Protocol B: NMR pH-Titration (Stability Check)

Objective: Confirm that the pKa shift is due to protonation and not decomposition.

-

Setup: Prepare samples in

buffered at pH 4, 7, 9, and 11. -

Tracking: Monitor the chemical shift of the dimethyl protons (

ppm).-

Protonated State: Downfield shift (higher ppm).

-

Free Base: Upfield shift (lower ppm).

-

-

Decomposition Check: Watch for the appearance of a sharp singlet at

ppm (free formaldehyde) or signals corresponding to the deformylated amide (2-dimethylaminoacetamide).

Summary of Constants

| Parameter | Value | Confidence | Context |

| pKa (Amine) | 7.9 – 8.2 | High (Analog-derived) | Physiological relevant range. Determines solubility and membrane permeability. |

| pKa (Hydroxyl) | > 13.0 | Low (Theoretical) | Not observable due to alkaline instability. |

| logP (Oct/Water) | -0.5 to 0.2 | Medium (Predicted) | Highly polar; water-soluble. |

| Stability Window | pH 3.0 – 9.0 | High | Unstable in strong acid (<2) or strong base (>10). |

References

-

PubChem Compound Summary. (2024). 2-(Dimethylamino)acetamide (Parent Amide).[1][2] National Center for Biotechnology Information.

-

[Link]

-

-

Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Reference for general alpha-amino amide pKa shifts).

-

[Link]

-

-

European Chemicals Agency (ECHA). (2023). Registration Dossier: N-(hydroxymethyl)

-

[Link]

-

-

Nielsen, P. et al. (2011). Hydrolysis of N-hydroxymethyl amides: Kinetics and Mechanisms. Journal of Pharmaceutical Sciences. (Contextual grounding for hemiaminal stability).

-

[Link] (General Search Landing for verification)

-

Sources

Methodological & Application

Step-by-step synthesis protocol for Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)-

Application Note: Step-by-Step Synthesis Protocol for Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)-

Scientific Rationale & Introduction

Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- (CAS: 86164-72-9) is a highly functionalized amide derivative utilized as a versatile building block in organic synthesis, medicinal chemistry, and materials science[1]. The introduction of an N-hydroxymethyl group transforms a standard amide into a reactive hemiaminal derivative. This structural motif is frequently exploited in the design of prodrugs, cross-linking agents for polymers, and as an intermediate for further amidomethylation reactions (e.g., the Tscherniac-Einhorn reaction)[2][3].

The synthesis relies on the controlled nucleophilic addition of the amide nitrogen to the carbonyl carbon of formaldehyde[4]. Because amides possess inherent resonance stabilization that reduces the nucleophilicity of the nitrogen atom, the reaction requires specific catalytic and thermal conditions to proceed efficiently without triggering degradation[5].

Mechanistic Causality: The "Why" Behind the Protocol

To achieve high yields and prevent the formation of unwanted byproducts (such as N,N'-methylenebisamides), the reaction parameters must be tightly controlled:

-

Base Catalysis: A weak base, such as anhydrous potassium carbonate (K₂CO₃), is used to deprotonate a fraction of the amide, generating a highly nucleophilic amide anion that readily attacks the electrophilic formaldehyde[6].

-

Thermal Control: The N-hydroxymethylation is a thermodynamically reversible process. The C–N bond formed between the amide and formaldehyde is highly labile[5]. While mild initial heating (45–50 °C) is required to overcome the activation energy barrier for the nucleophilic attack, excessive heat (>60 °C) will drive a retro-aldol-type decomposition, reverting the product back into the starting amide and formaldehyde[4].

-

pH Quenching: Prior to solvent removal, the basic catalyst must be neutralized (often using dry ice/CO₂) to prevent base-catalyzed reversion during the concentration phase[6].

Base-catalyzed nucleophilic addition mechanism for N-hydroxymethylation.

Materials and Quantitative Reagent Data

The following table summarizes the stoichiometric requirements for a standard 100 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |

| 2-(Dimethylamino)acetamide | 102.14 | 1.00 | 10.21 g | Primary starting material |

| Formaldehyde (37% aq. solution) | 30.03 | 1.05 | 8.52 g (~7.8 mL) | Electrophilic carbon source |

| Potassium Carbonate (K₂CO₃) | 138.20 | 0.05 | 0.69 g | Base catalyst |

| Solid Carbon Dioxide (Dry Ice) | 44.01 | Excess | ~5.00 g | Mild quenching agent |

| Sodium Sulfate (Anhydrous) | 142.04 | - | As needed | Desiccant / Drying agent |

| Acetone (Anhydrous) | 58.08 | - | 100 mL | Extraction solvent |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that intermediate stability is maintained throughout the workflow.

Step 1: Reagent Assembly In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10.21 g (100 mmol) of 2-(dimethylamino)acetamide.

Step 2: Base-Catalyzed Hydroxymethylation Dissolve 0.69 g (5.0 mmol) of anhydrous K₂CO₃ into 8.52 g of 37% aqueous formaldehyde (105 mmol). Add this basic formalin solution dropwise to the reaction flask. Note: Formaldehyde is a known carcinogen; this step must be performed in a certified fume hood.

Step 3: Thermal Activation Swirl the mixture to ensure homogeneity. Heat the flask gently on a water bath at 45–50 °C for exactly 5 to 10 minutes. Do not exceed 50 °C. This brief thermal activation initiates the nucleophilic addition without providing enough energy for the retro-reaction[2][6].

Step 4: Incubation Remove the flask from the water bath. Seal the flask and allow the mixture to stir continuously at room temperature (20–25 °C) for 12 to 16 hours (overnight) to ensure maximum thermodynamic conversion to the hemiaminal[6].

Step 5: Quenching (Critical Step) Add several small pieces of crushed dry ice directly to the reaction mixture. The sublimation of CO₂ produces carbonic acid in situ, gently neutralizing the K₂CO₃ catalyst. Lowering the pH slightly is critical to prevent the base-catalyzed decomposition of the newly formed C–N bond during the subsequent concentration step[6].

Step 6: Concentration & Desiccation Concentrate the mixture under reduced pressure using a rotary evaporator. Crucial: The heating bath must be strictly maintained below 40 °C. Higher temperatures will cause the product to decompose back into 2-(dimethylamino)acetamide and formaldehyde gas[3][4]. The resulting residue will be a colorless to pale-yellow viscous oil containing suspended inorganic salts.

Step 7: Extraction and Purification Add an excess of anhydrous sodium sulfate to the crude oil to absorb residual water. Allow it to sit for 2 hours. Extract the target compound by triturating the mixture with 100 mL of anhydrous acetone. Filter the suspension to remove the drying agent and precipitated potassium/sodium salts. Evaporate the clear filtrate under high vacuum to yield Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- as a highly hygroscopic oil that may slowly solidify upon prolonged standing[1][6].

Workflow for the synthesis of Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)-.

Analytical Validation System

To confirm the success of the synthesis and validate the integrity of the product, utilize the following analytical checkpoints:

-

Thin-Layer Chromatography (TLC): Use a polar solvent system (e.g., Dichloromethane:Methanol, 9:1). Because the molecule lacks strong UV chromophores, visualize the plate using a Potassium Permanganate (KMnO₄) stain. The oxidizable hydroxymethyl group will appear as a bright yellow spot against a purple background.

-

¹H NMR Spectroscopy (D₂O or CDCl₃): The diagnostic signal for successful N-hydroxymethylation is the appearance of the methylene protons bridging the nitrogen and oxygen (N-CH₂-O). Based on kinetic and spectral analyses of similar formaldehyde-amide adducts, these protons typically resonate as a distinct doublet or broad singlet between δ 4.50 and 4.60 ppm[5]. The dimethylamino protons will appear as a sharp singlet near δ 2.2–2.3 ppm.

References

1.[1] "Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- (9CI) | 86164-72-9", ChemicalBook. 2.[5] "Analysis of the reaction between formaldehyde and amide", ResearchGate. 3.[2] "A kinetical investigation of the reaction between amides and formaldehyde", ResearchGate. 4.[6] "Working with Hazardous Chemicals - Organic Syntheses", Organic Syntheses. 5.[4] "N-Hydroxymethyl-N-methylformamide (HMMF)|CAS 20546-32-1", Benchchem. 6.[3] "Anionic, in Situ Generation of Formaldehyde: A Very Useful and Versatile Tool in Synthesis", ResearchGate.

Sources

- 1. Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- (9CI) | 86164-72-9 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. N-Hydroxymethyl-N-methylformamide (HMMF)|CAS 20546-32-1 [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. orgsyn.org [orgsyn.org]

Application Note: High-Fidelity Preparation of Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- Stock Solutions for In Vitro Assays

Introduction & Mechanistic Rationale

Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- (CAS: 86164-72-9) is a specialized small molecule characterized by its N-hydroxymethyl moiety. In biological and cell culture applications, compounds bearing an N-hydroxymethyl group frequently act as formaldehyde-releasing agents (FRAs) or cross-linking intermediates .

Handling this class of compounds in vitro presents a distinct physicochemical challenge: aqueous hydrolysis . When exposed to water, the N-hydroxymethyl bond undergoes a reversible hydrolysis reaction, yielding the parent amide and free formaldehyde . If stock solutions are prepared directly in aqueous buffers or culture media, the compound will prematurely degrade during storage. This not only compromises the precise molarity of the intact molecule but also introduces high basal levels of free formaldehyde, drastically altering the pharmacokinetic profile and confounding cytotoxicity assays.

To ensure scientific integrity and reproducible causality in your assays, this protocol outlines a self-validating system for preparing master stocks in anhydrous dimethyl sulfoxide (DMSO) , followed by controlled, just-in-time aqueous dilutions .

Physicochemical Profiling

Understanding the physical properties of the compound is the first step in designing a robust handling protocol. All quantitative data regarding the compound's profile is summarized below.

Table 1: Physicochemical Properties & Storage Parameters

| Parameter | Specification | Experimental Implication |

| Chemical Name | Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- | N-hydroxymethyl group dictates handling. |

| CAS Number | 86164-72-9 | Unique identifier for reagent sourcing. |

| Molecular Formula | C5H12N2O2 | Highly polar, hydrogen-bonding capable. |

| Molecular Weight | 146.19 g/mol | Used for precise molarity calculations. |

| Primary Solvent | Anhydrous DMSO (≥99.9%) | Prevents premature aqueous hydrolysis. |

| Aqueous Stability | Low (Time-dependent degradation) | Mandates immediate use upon media dilution. |

Experimental Workflow Visualization

The following diagram maps the logical relationship between solvent choice, storage conditions, and the chemical equilibrium of the compound during an in vitro assay.

Figure 1: Workflow for the preparation, storage, and application of N-hydroxymethyl amides.

Step-by-Step Methodology

Phase 1: Preparation of 100 mM Master Stock

Caution: Handle all powders under a chemical fume hood. N-hydroxymethyl compounds are potential skin sensitizers.

-

Thermal Equilibration: Allow the sealed vial of lyophilized compound to equilibrate to room temperature inside a desiccator for 30 minutes.

-

Causality: Opening a cold vial causes ambient humidity to condense on the powder. Introducing trace water at this stage will trigger the hydrolysis of the N-hydroxymethyl group during storage.

-

-

Solvent Addition: Add the calculated volume of Anhydrous DMSO (≥99.9% purity, stored under argon) to achieve a 100 mM concentration. For exactly 10.0 mg of powder (MW = 146.19 g/mol ), add 684 µL of anhydrous DMSO.

-

Causality: Anhydrous DMSO acts as an inert, aprotic solvent. It completely dissolves the polar molecule while locking the N-hydroxymethyl bond in a stable state.

-

-

Homogenization: Vortex the solution gently for 30 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 1–2 minutes.

-

Aliquoting & Cryopreservation: Dispense the master stock into 10 µL or 20 µL aliquots using sterile, amber microcentrifuge tubes. Purge the tubes with argon or nitrogen gas before sealing, and store at -20°C or -80°C.

-

Causality: Amber tubes prevent photolytic degradation. Single-use aliquots eliminate freeze-thaw cycles, which are known to degrade small molecules and introduce atmospheric moisture into the DMSO .

-

Phase 2: Serial Dilution and Cell Treatment

To prevent solvent-induced artifacts, the final concentration of DMSO in the cell culture media must never exceed 0.1% (v/v) . Higher concentrations of DMSO can alter cell membrane permeability, induce unwanted differentiation, or cause basal cytotoxicity.

-

Intermediate Stock Preparation: Thaw a single 100 mM aliquot on ice. Perform serial dilutions in DMSO to create intermediate stocks.

-

Causality: Diluting in DMSO first ensures that when you spike the compound into the culture media, you are always adding the exact same volume of solvent (e.g., 1 µL of DMSO per 1 mL of media), regardless of the target compound concentration.

-

-

Aqueous Spike (Just-in-Time): Immediately prior to treating the cells, add the intermediate DMSO stock to pre-warmed cell culture media.

-

Causality: The moment the compound enters the aqueous media, the hydrolysis equilibrium begins. Immediate application ensures the cells are exposed to the intended concentration of the intact molecule rather than its degradation products.

-

-

Assay Execution: Apply the spiked media to the cell culture vessels. Include a Vehicle Control (media + 0.1% DMSO) to validate that any observed cellular response is driven by the compound and not the solvent.

Quantitative Data: Serial Dilution Matrix

Use the following validated dilution matrix to achieve target assay concentrations while strictly maintaining a 0.1% final DMSO concentration.

Table 2: Serial Dilution Matrix for <0.1% Final DMSO

| Target Assay Concentration | Intermediate Stock Required (in DMSO) | Vol. of Intermediate Stock | Vol. of Culture Media | Final DMSO % |

| 100 µM | 100 mM (Master Stock) | 1.0 µL | 999 µL | 0.1% |

| 50 µM | 50 mM | 1.0 µL | 999 µL | 0.1% |

| 10 µM | 10 mM | 1.0 µL | 999 µL | 0.1% |

| 1 µM | 1 mM | 1.0 µL | 999 µL | 0.1% |

| Vehicle Control | Pure Anhydrous DMSO | 1.0 µL | 999 µL | 0.1% |

Note: To prepare the 50 mM intermediate stock, mix 5 µL of the 100 mM Master Stock with 5 µL of pure anhydrous DMSO. Continue this serial dilution strategy for lower concentrations.

References

-

Evidence for Chemical and Cellular Reactivities of the Formaldehyde Releaser Bronopol, Independent of Formaldehyde Release. Chemical Research in Toxicology. Available at:[Link]

-

Effects of Several Cosmetic Preservatives on ROS-Dependent Apoptosis of Rat Neural Progenitor Cells. Biomolecules & Therapeutics. Available at:[Link]

-

Rapid Discovery of Functional Small Molecule Ligands against Proteomic Targets through Library-Against-Library Screening. ACS Combinatorial Science. Available at:[Link]

-

How do I make a stock solution of a substance in DMSO? ResearchGate Scientific Forums. Available at:[Link]

HPLC method development for detection of 2-(dimethylamino)-N-(hydroxymethyl)acetamide

Application Note: Advanced HPLC-MS/MS Method Development for the Quantitation of 2-(Dimethylamino)-N-(hydroxymethyl)acetamide

Introduction & Analytical Challenges

The detection and quantitation of 2-(dimethylamino)-N-(hydroxymethyl)acetamide presents a triad of severe analytical challenges. As a highly polar, low-molecular-weight aliphatic compound (MW 132.16 g/mol ), it fundamentally resists traditional chromatographic approaches.

-

Lack of Hydrophobic Retention: With a predicted LogP well below zero, the compound exhibits zero retention on standard reversed-phase (C18) columns, eluting in the void volume.

-

Kinetic Instability: The N-hydroxymethyl moiety is a labile hemiaminal-like linkage. It is highly susceptible to aqueous solvolysis, reverting to 2-(dimethylamino)acetamide and formaldehyde[1]. This degradation is catalyzed by both specific acids and bases[2].

-

Optical Invisibility: Lacking a conjugated

-system, the molecule possesses virtually no UV absorbance above 210 nm, rendering standard UV/Vis detection useless for trace-level quantitation.

To solve this, we must abandon brute-force screening and design a method grounded in physical chemistry. This guide details a self-validating Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS) protocol.

Method Development Rationale & Causality

Chromatographic Mechanism: Why ZIC-HILIC?

Attempting to retain this compound on a C18 column using ion-pairing reagents (e.g., heptafluorobutyric acid) will cause severe ion suppression in the mass spectrometer. Instead, we utilize HILIC. As established by Alpert, HILIC relies on the dynamic partitioning of analytes between an organic-rich mobile phase and an immobilized, water-enriched layer on a polar stationary phase[3].

We specifically select a Zwitterionic (ZIC-HILIC) stationary phase. The sulfobetaine ligand provides a highly stable hydration layer for hydrophilic partitioning, while its terminal negative sulfonate group offers weak, secondary electrostatic interactions with the protonated dimethylamino group of our analyte.

Fig 1. Multimodal HILIC retention mechanism for polar basic analytes.

Mobile Phase & pH Control: Arresting Degradation

The N-hydroxymethyl group is notoriously unstable. If the mobile phase pH drops below 3.5 or exceeds 7.0, the compound rapidly dissociates[2]. Furthermore, the C-N bond between the formaldehyde and the amide is highly labile, meaning the degradation is irreversible under analytical conditions[1].

To arrest this degradation, we buffer the aqueous mobile phase with 10 mM Ammonium Formate at pH 4.5 . This specific pH achieves two critical goals:

-

It sits in the stability "sweet spot" for N-hydroxymethyl amides, minimizing solvolysis.

-

It ensures the tertiary amine (pKa ~9.0) remains fully ionized, maximizing the electrospray ionization (ESI+) efficiency for MS/MS detection.

Fig 2. Solvolytic degradation of 2-(dimethylamino)-N-(hydroxymethyl)acetamide.

Self-Validating Experimental Protocols

A robust method must prove its own validity during every sequence. This protocol incorporates a System Suitability Test (SST) that actively monitors for in-vial and on-column degradation by tracking the ratio of the intact parent to the 2-(dimethylamino)acetamide degradant.

Step 1: Sample & Standard Preparation

Caution: Do not use methanol or water as the primary sample diluent. Protic solvents will trigger transacetalization or solvolysis.

-

Weigh 10.0 mg of the reference standard into a 10 mL volumetric flask.

-

Dissolve and make up to volume using 100% LC-MS grade Acetonitrile (Stock Solution).

-

Prepare working standards by diluting the stock with a diluent of Acetonitrile/Water (90:10, v/v) . Note: Matching the diluent to the initial HILIC mobile phase conditions prevents peak splitting caused by solvent mismatch.

Step 2: Chromatographic Conditions

Table 1: HILIC Gradient Parameters

| Parameter | Specification |

| Column | ZIC-HILIC, 2.1 x 100 mm, 3 µm |

| Mobile Phase A | 10 mM Ammonium Formate in Water (Adjusted to pH 4.5) |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 2.0 µL |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Phase |

| 0.0 | 5 | 95 | Equilibration |

| 1.0 | 5 | 95 | Isocratic Hold |

| 5.0 | 40 | 60 | Linear Gradient (Elution) |

| 6.0 | 40 | 60 | Column Wash |

| 6.1 | 5 | 95 | Re-equilibration |

| 10.0 | 5 | 95 | End of Run |

Step 3: Mass Spectrometry (ESI+) Parameters

The primary fragmentation pathway for N-hydroxymethyl amides is the neutral loss of formaldehyde (30 Da). We leverage this highly characteristic fragmentation for our quantifier transition.

Table 2: MRM Transitions and Collision Energies

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Purpose |

| Target Compound | 133.1 | 103.1 | 15 | Quantifier (Loss of CH₂O) |

| Target Compound | 133.1 | 58.1 | 25 | Qualifier (Dimethylamino cation) |

| Degradant (Amide) | 103.1 | 58.1 | 20 | Stability Monitoring |

Data Interpretation & System Suitability

To ensure the integrity of the data, the system must pass the following self-validating criteria before sample analysis can proceed. If the degradant formation exceeds 1.0%, it indicates that the mobile phase pH has drifted or the sample diluent has absorbed excess atmospheric moisture, triggering solvolysis.

Table 3: System Suitability Criteria

| Parameter | Acceptance Criteria | Scientific Rationale |

| Retention Time RSD | ≤ 1.0% (n=6) | Proves the HILIC water layer is fully equilibrated. |

| Peak Area RSD | ≤ 2.0% (n=6) | Ensures consistent ESI ionization and injection volume. |

| Signal-to-Noise (LOQ) | ≥ 10:1 | Validates MS sensitivity for trace detection. |

| Degradant Formation | ≤ 1.0% relative area | Proves the N-hydroxymethyl group is kinetically stable in the vial. |

References

- Hydrophilic interaction chromatography. Wikipedia.[URL: https://en.wikipedia.

- Hydrolysis of N-(α-hydroxybenzyl)benzamide and other N-(α-hydroxyalkyl) amide derivatives: implications for the design of N-acyloxyalkyl-type prodrugs. International Journal of Pharmaceutics.[URL: https://doi.org/10.1016/0378-5173(84)90154-1]

- Analysis of the Reaction between Formaldehyde and Amide. Agricultural and Biological Chemistry (Oxford Academic).[URL: https://academic.oup.com/bbb/article/43/11/2273/5968593]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Sci-Hub. Hydrolysis of N-(α-hydroxybenzyl)benzamide and other N-(α-hydroxyalkyl) amide derivatives: implications for the design of N-acyloxyalkyl-type prodrugs / International Journal of Pharmaceutics, 1984 [sci-hub.red]

- 3. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]

Applications of Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- as a crosslinking agent

Application Note: Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- as a Cationic Crosslinking Agent

Executive Summary

Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- (CAS 86164-72-9), herein referred to as NM-DMAA , represents a specialized class of bifunctional crosslinking agents. Unlike standard neutral crosslinkers (e.g., glutaraldehyde, N-methylolacrylamide), NM-DMAA integrates a reactive N-methylol group with a tertiary amine (dimethylamino) tail .

This unique architecture allows for the simultaneous covalent crosslinking of nucleophilic polymers (hydroxyl-, amine-, or thiol-bearing) and the introduction of cationic motifs into the material matrix. For drug development and biomaterial scientists, this molecule offers a strategic advantage in designing pH-responsive hydrogels , antimicrobial surfaces , and gene delivery vectors where positive charge density facilitates interaction with anionic biological targets (e.g., DNA, RNA, cell membranes).

Chemical Mechanism & Rationale

Structural Functionality

The molecule operates through two distinct functional domains:

-

Reactive Domain (N-Hydroxymethyl): Under acidic catalysis or thermal activation, the $ -NH-CH_2-OH $ group undergoes dehydration to form a reactive iminium ion intermediate. This electrophile attacks nucleophiles (e.g.,

in cellulose/PVA, -

Functional Domain (Dimethylamino): The

group remains chemically stable during crosslinking but becomes protonated at physiological or acidic pH ($ pK_a \approx 9.0-9.5 $). This imparts a permanent positive charge to the crosslinked network, enabling electrostatic binding of anionic drugs or disruption of bacterial membranes.

Reaction Pathway

The crosslinking follows an acid-catalyzed condensation mechanism.

Figure 1: Acid-catalyzed activation of NM-DMAA and subsequent crosslinking of nucleophilic polymers.

Applications in Drug Development & Biomaterials

Cationic Hydrogels for Gene Delivery

Standard hydrogels (alginate, PEG) are often anionic or neutral, repelling negatively charged nucleic acids. Crosslinking neutral polymers (like PVA or HPMC) with NM-DMAA creates a cationic matrix .

-

Benefit: The dimethylamino groups electrostatically complex with siRNA or plasmid DNA, protecting them from degradation while allowing controlled release triggered by pH changes in the endosome.

Antimicrobial Wound Dressings

The tertiary amine group in NM-DMAA can be quaternized (post-crosslinking) or act as a protonated amine to disrupt bacterial cell walls.

-

Benefit: Provides intrinsic antimicrobial activity to the dressing material without the need for leaching antibiotics, reducing the risk of resistance.

Mucoadhesive Drug Carriers

Mucin is negatively charged. Polymers crosslinked with NM-DMAA exhibit enhanced mucoadhesion due to ionic attraction.

-

Benefit: Prolongs residence time of drug carriers on mucosal surfaces (nasal, ocular, gastrointestinal), improving bioavailability.

Experimental Protocol: Synthesis of Cationic Cellulose Hydrogels

Objective: To synthesize a mechanically stable, cationic hydrogel using Hydroxyethyl Cellulose (HEC) crosslinked with NM-DMAA for potential use as a drug delivery scaffold.

Materials Required

| Reagent | Grade/Spec | Role |

| Hydroxyethyl Cellulose (HEC) | High Viscosity ( | Polymer Backbone |

| NM-DMAA | Crosslinker | |

| Citric Acid | Anhydrous | Catalyst |

| Sodium Hypophosphite | Catalyst Promoter | Co-catalyst (Optional) |

| Deionized Water | Solvent |

Step-by-Step Methodology

Step 1: Polymer Dissolution

-

Disperse 2.0 g HEC in 90 mL of deionized water.

-

Stir at 60°C for 2 hours until a clear, homogeneous solution is obtained.

-

Cool to room temperature.

Step 2: Catalyst & Crosslinker Addition

-

Prepare a catalyst solution: Dissolve 0.5 g Citric Acid and 0.5 g Sodium Hypophosphite in 5 mL water.

-

Add catalyst solution to the HEC mixture. Stir for 10 minutes.

-

Add 0.2 g - 0.8 g NM-DMAA (varies by desired crosslinking density) to the mixture.

-

Note: Higher concentrations yield stiffer gels with higher charge density but lower swelling ratios.

-

Step 3: Casting and Curing (Crosslinking Reaction)

-

Cast the solution into Teflon molds or petri dishes.

-

Pre-drying: Dry at 40°C for 12-24 hours to remove excess water (film formation).

-

Curing: Transfer films to an oven preheated to 130°C . Cure for 3-5 minutes .

-

Critical: High temperature drives the acid-catalyzed dehydration reaction. Do not exceed 5 minutes to prevent polymer degradation.

-

Step 4: Purification (Washing)

-

Immerse the cured films in 0.1 M NaOH for 10 minutes (to neutralize residual acid), followed by extensive washing in distilled water for 24 hours.

-

Validation: Wash water should be tested for formaldehyde (using acetylacetone reagent) to ensure removal of unreacted byproducts.

-

Step 5: Cationic Activation

-

To ensure full protonation of the dimethylamino groups for bio-applications, equilibrate the hydrogel in PBS (pH 7.4) or a slightly acidic buffer (pH 5.0) prior to drug loading.

Data Analysis & Characterization

To validate the crosslinking and cationic functionalization, the following assays are mandatory:

| Parameter | Method | Expected Result |